molecular formula C12H10BFN2O3 B13428687 3-Fluoro-4-(4-pyridylcarbamoyl)phenylboronic acid

3-Fluoro-4-(4-pyridylcarbamoyl)phenylboronic acid

Cat. No.: B13428687
M. Wt: 260.03 g/mol
InChI Key: AMRBHGONZSDJLK-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-pyridylcarbamoyl)phenylboronic acid is an organoboron compound that has gained attention in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a pyridylcarbamoyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-pyridylcarbamoyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-pyridylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

Scientific Research Applications

3-Fluoro-4-(4-pyridylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-pyridylcarbamoyl)phenylboronic acid in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(4-pyridylcarbamoyl)phenylboronic acid is unique due to its combination of a fluoro group and a pyridylcarbamoyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in both academic and industrial research.

Properties

Molecular Formula

C12H10BFN2O3

Molecular Weight

260.03 g/mol

IUPAC Name

[3-fluoro-4-(pyridin-4-ylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C12H10BFN2O3/c14-11-7-8(13(18)19)1-2-10(11)12(17)16-9-3-5-15-6-4-9/h1-7,18-19H,(H,15,16,17)

InChI Key

AMRBHGONZSDJLK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC2=CC=NC=C2)F)(O)O

Origin of Product

United States

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